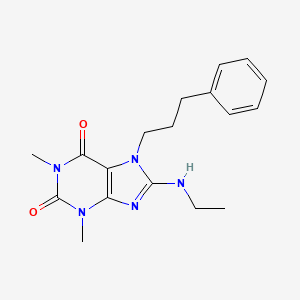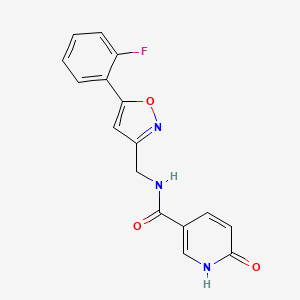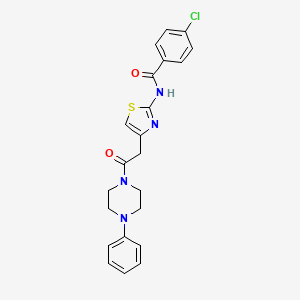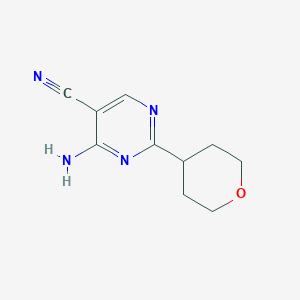![molecular formula C19H12F2N2O2S B2974797 1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-10-5](/img/structure/B2974797.png)
1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1D (1 H and 13 C) and 2D (HSQC and HMBC) NMR techniques .Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involved in the synthesis of such compounds . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by numerous factors including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is part of a broader class of molecules with diverse applications in scientific research, particularly in the field of organic chemistry and material science. This compound, like its analogs, has been the subject of synthesis and structural analysis to understand its chemical behavior and potential applications.
One notable study on related compounds involves the synthesis of thieno[3,2-d]pyrimidine derivatives through reactions that offer insights into reaction mechanisms and potential applications in creating materials with specific properties. The study by Kim and Kim (2000) elaborates on a convenient synthesis method for 3-alkylamino-5-arylthiophenes, demonstrating the versatility of thieno[3,2-d]pyrimidine compounds in chemical synthesis (Kim & Kim, 2000).
Biological Activities and Applications
Thieno[3,2-d]pyrimidine derivatives have shown promising biological activities, which could be indicative of the potential applications of this compound in medicinal chemistry. For instance, El-Gazzar et al. (2006) synthesized thienopyrimidine derivatives due to their high biological activities, including adenosine kinase inhibition, platelet aggregation inhibition, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Optical and Electronic Applications
The compound's structural motif is also interesting for its potential applications in the development of materials with specific optical and electronic properties. Research into similar thieno[3,2-d]pyrimidine derivatives has explored their utility in nonlinear optics (NLO) and electronic devices. Hussain et al. (2020) investigated thiopyrimidine derivatives for their electronic, linear, and nonlinear optical properties, underscoring the relevance of such compounds in optoelectronic applications (Hussain et al., 2020).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on this compound, it’s difficult to provide an accurate mode of action. Similar compounds often interact with their targets by forming covalent bonds or through intermolecular forces such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Without specific studies on this compound, it’s difficult to describe the exact molecular and cellular effects of its action. Compounds with similar structures have been found to exhibit a range of biological activities, as mentioned above .
Action environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the reaction medium can affect the rate of certain chemical reactions . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring in certain heterocyclic compounds .
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s generally advisable to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-13-7-6-12(15(21)10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-4-2-1-3-5-14/h1-10,16-17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCXZLLUWRUAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

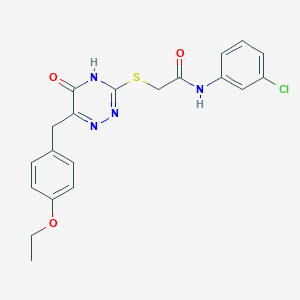
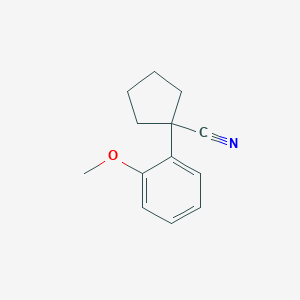

![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one](/img/structure/B2974717.png)
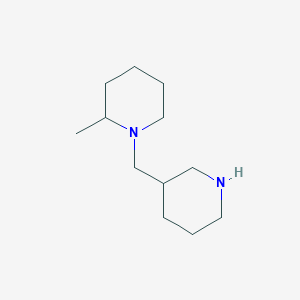
![1-(2,5-dimethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2974720.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2974722.png)

